1,5-dimethylimidazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
1,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H9N3/c1-4-5(6)7-3-8(4)2/h3H,6H2,1-2H3 |
InChI Key |
GAPIQVRJFKCEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C)N |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1,5 Dimethylimidazol 4 Amine
Precursor Design and Synthesis for Functionalized this compound Derivatives
The creation of functionalized this compound derivatives relies on the strategic preparation of key precursors and intermediates. A common and logical pathway involves the synthesis of a core imidazole structure, followed by sequential functionalization to introduce the desired groups at specific positions.
While not a direct precursor to this compound, the synthesis of isomers like 1,2-dimethylimidazole (B154445) illustrates common strategies for creating N-alkylated and C-alkylated imidazole rings. These methods provide insight into the construction of the fundamental imidazole scaffold.
Several methods have been established for the synthesis of 1,2-dimethylimidazole. One efficient approach involves the direct methylation of 2-methylimidazole. In this method, dimethyl carbonate serves as a low-toxicity methylating agent, and the reaction proceeds at high temperatures in a single step. This process is noted for its high yield, simple operation, and lack of aqueous waste, making it suitable for industrial-scale production. researchgate.net Another one-pot synthesis utilizes glyoxal (B1671930), acetaldehyde, methylamine, and ammonia water as readily available raw materials with water as the solvent, offering advantages of low cost and mild reaction conditions. orgsyn.org
More advanced techniques employ high-pressure microreactors, where aqueous solutions of methylamine, acetaldehyde, and glyoxal are reacted under controlled temperature and pressure to achieve high yields in short residence times. chemicalbook.com 1,2-Dimethylimidazole is a valuable intermediate, often serving as a building block for more complex pharmaceutical compounds or as a catalyst in organic reactions. nih.gov
A more direct precursor for the target molecule is 1,5-dimethylimidazole . Its synthesis can be envisioned starting from 4(5)-methylimidazole, which would require a regioselective N-methylation. Industrial preparations of the simpler 1-methylimidazole (B24206) often involve acid-catalyzed methylation of imidazole with methanol or the Radziszewski reaction, which condenses glyoxal, formaldehyde (B43269), and a mix of ammonia and methylamine. chemicalbook.com Applying similar principles, 5-methylimidazole could be selectively methylated at the N-1 position to yield the required 1,5-dimethylimidazole precursor.
| Method | Starting Materials | Key Reagents/Conditions | Reported Advantages | Reference |
|---|---|---|---|---|
| Methylation | 2-Methylimidazole | Dimethyl carbonate, high temperature | High yield, no wastewater, simple operation | researchgate.net |
| One-Pot Condensation | Glyoxal, Acetaldehyde, Methylamine, Ammonia | Water solvent, 30-100 °C | Low raw material cost, high yield, less pollution | orgsyn.org |
| Microreactor Synthesis | Methylamine, Acetaldehyde, Glyoxal | High pressure (30 MPa), controlled temperature | High yield (85.1%), very short reaction time (37s) | chemicalbook.com |
With the 1,5-dimethylimidazole precursor in hand, the next critical step is the regioselective introduction of a nitrogen-containing functional group at the C-4 position, which can then be converted to the target amine. The most common strategy for this transformation is electrophilic aromatic substitution, specifically nitration, followed by reduction.
The regioselectivity of the nitration step is governed by the directing effects of the substituents already on the imidazole ring. libretexts.orgyoutube.com
N-1 Methyl Group : This group is electron-donating and activates the imidazole ring towards electrophilic attack.
C-5 Methyl Group : This alkyl group is also an activating, ortho, para-director.
In the 1,5-dimethylimidazole system, the C-4 position is ortho to the C-5 methyl group. Both methyl groups, therefore, electronically favor the substitution of an incoming electrophile, such as the nitronium ion (NO₂⁺), at the C-4 position. This convergence of directing effects allows for a highly regioselective synthesis of 1,5-dimethyl-4-nitroimidazole . The nitration of imidazole rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. icm.edu.pl For instance, the nitration of 1-methylimidazole is a known route to produce 1-methyl-5-nitroimidazole. nih.gov
The final step in the sequence is the reduction of the 4-nitro group to the 4-amino group. This is a standard transformation in organic synthesis. The reduction of nitroimidazoles is a well-established reaction, often studied in the context of the biological mechanism of action for nitroimidazole-based drugs. nih.gov Common and effective methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid.
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the importance of environmentally benign processes. The principles of green chemistry, such as the use of safer solvents, improved atom economy, and energy efficiency, can be applied to the synthesis of this compound. libretexts.org
Solvent-free, or solid-state, reactions represent a significant green chemistry approach by eliminating the environmental and safety hazards associated with volatile organic solvents. One-pot multicomponent reactions for the synthesis of substituted imidazoles are often amenable to solvent-free conditions. nih.govbiosynth.com For instance, the condensation of a dione, an aldehyde, an amine, and an ammonia source can be performed by heating the mixture of reactants in the presence of a catalyst without any solvent. xmu.edu.cn
While the multi-step synthesis involving nitration and reduction may require solvents, the initial construction of the imidazole ring could potentially be designed as a solvent-free process. This would involve reacting appropriate precursors (e.g., a 1,2-dicarbonyl compound, an aldehyde, methylamine, and an ammonia source) under thermal or microwave-assisted solvent-free conditions. Such methods often lead to high yields, shorter reaction times, and simpler work-up procedures. biosynth.com
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste.
The proposed multi-step synthesis of this compound via nitration and reduction has a relatively low atom economy.
Nitration : The reaction uses a nitrating mixture (HNO₃/H₂SO₄), where the sulfuric acid acts as a catalyst and dehydrating agent and is not incorporated into the product. A water molecule is produced as a byproduct for every nitro group added.
Reduction : Chemical reductions, such as with SnCl₂, generate significant amounts of metallic waste that must be treated and disposed of.
| Reaction Type | General Equation | Atom Economy | Comments |
|---|---|---|---|
| Ideal Addition | A + B → C | 100% | All atoms from reactants are in the product. |
| Aromatic Nitration | Ar-H + HNO₃ → Ar-NO₂ + H₂O | < 100% | Water is a stoichiometric byproduct. The mass of the catalyst (H₂SO₄) is not included but contributes to process waste. |
| Nitro Group Reduction (e.g., with H₂) | R-NO₂ + 3H₂ → R-NH₂ + 2H₂O | < 100% | Water is a significant byproduct. This method is cleaner than using metal reductants. |
To improve efficiency, alternative synthetic strategies could be explored. A hypothetical multicomponent reaction that assembles the final molecule in a single step from simpler precursors would offer a much higher atom economy. Furthermore, employing catalytic hydrogenation for the reduction step is more atom-economical and greener than using stoichiometric metal reductants, as the only byproduct is water.
Chemical Reactivity and Transformation Mechanisms of 1,5 Dimethylimidazol 4 Amine
Nucleophilic Reactivity of the Amino Group
The primary amino group at the C4 position of the imidazole (B134444) ring is a key center of reactivity. Its nucleophilic character drives reactions with a wide range of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The reaction between primary amines and carbonyl compounds such as aldehydes and ketones is a fundamental transformation that yields imines, commonly known as Schiff bases. ekb.egijacskros.com This condensation reaction is typically catalyzed by acid and proceeds through a hemiaminal or carbinolamine intermediate, which subsequently eliminates a molecule of water to form the C=N double bond. mdpi.comwikipedia.orglibretexts.org The pH of the reaction medium is a critical parameter; the reaction rate is often maximal around a pH of 5, as sufficient acid is required to protonate the hydroxyl group of the hemiaminal to facilitate its departure as water, while at very low pH, the amine nucleophile becomes protonated and non-reactive. libretexts.org
In the case of 1,5-dimethylimidazol-4-amine, the reaction with an aldehyde or ketone would produce the corresponding N-(1,5-dimethyl-1H-imidazol-4-yl)imine. These Schiff bases are not only stable compounds in their own right but also serve as versatile intermediates for synthesizing more complex molecules. mdpi.com
General Mechanism of Schiff Base Formation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (carbinolamine).
Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming an iminium ion.
Deprotonation: A base (which can be water or the amine itself) removes a proton from the nitrogen to yield the final imine product.
Table 1: Key Steps in Schiff Base Formation
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic addition of the amine to the carbonyl group. | Hemiaminal (Carbinolamine) |
| 2 | Acid-catalyzed dehydration of the hemiaminal. | Iminium ion |
| 3 | Deprotonation of the iminium ion. | Imine (Schiff Base) |
Acylation and Sulfonylation Reactions
The nucleophilic amino group of this compound readily reacts with acylating and sulfonylating agents. Acylation with acyl chlorides or acid anhydrides yields N-(1,5-dimethyl-1H-imidazol-4-yl)amides. This reaction is a standard method for protecting amino groups or for introducing specific acyl moieties into a molecule.
Sulfonylation, typically carried out with sulfonyl chlorides in the presence of a base, results in the formation of the corresponding N-(1,5-dimethyl-1H-imidazol-4-yl)sulfonamide. The synthesis of Schiff bases derived from 4-amino-N-substituted benzenesulfonamide highlights the utility of such reactions in creating complex molecules with potential biological activities. researchgate.net
Table 2: Examples of Acylation and Sulfonylation Products
| Reagent Type | General Structure | Product Type | Product General Structure |
|---|---|---|---|
| Acyl Chloride | R-COCl | Amide | C₉H₁₁N₃O (where R=CH₃) |
| Acid Anhydride | (R-CO)₂O | Amide | C₉H₁₁N₃O (where R=CH₃) |
Reaction with Isocyanates and Isothiocyanates
The reaction of primary amines with isocyanates and isothiocyanates provides a direct route to substituted ureas and thioureas, respectively. d-nb.info The reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. researchgate.net This addition reaction is generally high-yielding and does not produce any byproducts. The resulting (1,5-dimethyl-1H-imidazol-4-yl)urea or (1,5-dimethyl-1H-imidazol-4-yl)thiourea derivatives are of interest in various fields, including medicinal chemistry, due to the prevalence of the urea and thiourea motifs in bioactive molecules.
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The substituents on the ring—the C4-amino group and the C1 and C5 methyl groups—are all electron-donating and thus activate the ring towards electrophilic attack. The amino group is a particularly strong activating group. Based on the directing effects of these substituents, the C2 position of the imidazole ring is the most probable site for electrophilic substitution. The amino group strongly directs ortho and para, and in the imidazole ring, the C2 position is electronically favored for attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at this position, provided that the reaction conditions are controlled to avoid reaction at the more nucleophilic amino group. youtube.com
Cycloaddition Reactions and Annulation Pathways
This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation (ring-forming) reactions. These transformations construct new rings onto the imidazole framework, leading to polycyclic structures with diverse chemical and biological properties.
Formation of Fused Heterocyclic Systems (e.g., Purine (B94841) and Deazapurine Derivatives)
4-Aminoimidazoles are classical precursors in the synthesis of purines, which are fundamental components of nucleic acids. researchgate.net The construction of the purine skeleton from an imidazole starting material involves the formation of the fused pyrimidine ring. This can be achieved by reacting the 4-aminoimidazole derivative with reagents that supply the necessary carbon and nitrogen atoms. For instance, cyclization of 4-aminoimidazole-5-carboxamide with a one-carbon source is a common strategy.
Similarly, 4-aminoimidazoles are used to synthesize deazapurine analogs, where a nitrogen atom in the purine ring is replaced by a carbon. nih.govnih.gov These structural modifications can significantly alter the biological properties of the molecule. The synthesis of these fused systems from aminoazole precursors is a versatile strategy for generating molecular diversity. frontiersin.org For example, 4-aminoimidazole derivatives can be cyclized to form not only purines but also other fused systems like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. researchgate.net This approach is a cornerstone of medicinal chemistry for the development of new therapeutic agents. tpcj.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(1,5-dimethyl-1H-imidazol-4-yl)imine |
| N-(1,5-dimethyl-1H-imidazol-4-yl)amide |
| N-(1,5-dimethyl-1H-imidazol-4-yl)sulfonamide |
| (1,5-dimethyl-1H-imidazol-4-yl)urea |
| (1,5-dimethyl-1H-imidazol-4-yl)thiourea |
| 4-amino-N-substituted benzenesulfonamide |
| 2-hydroxybenzaldehyde |
| 4-amino-3,5-dimethyl-1,2,4-triazole |
| Purine |
| Deazapurine |
| Imidazo[4,5-b]pyridine |
| Imidazo[4,5-c]pyridine |
Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Dimethylimidazol 4 Amine and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 1,5-dimethylimidazol-4-amine has not been reported, analysis of analogous structures, such as 1,2-dimethylimidazole (B154445) and 2,4-dimethylimidazole (B189465), provides significant insight into its expected molecular and supramolecular features. researchgate.netresearchgate.net
The molecular geometry of this compound is predicated on a planar, five-membered imidazole (B134444) ring. In the crystal structure of a related compound, 1,2-dimethylimidazole, the imidazole ring is essentially planar. researchgate.net Bond lengths and angles are consistent with aromatic character, showing values intermediate between those of typical single and double bonds.
For a dimethylated imidazole ring, typical bond lengths are observed as follows:
C=C bond: Approximately 1.35 Å
C-N bonds within the ring: Ranging from 1.33 Å to 1.38 Å
N-C(methyl) bond: Approximately 1.45 Å researchgate.net
The exocyclic C-NH₂ and C-CH₃ bonds, as well as the N-CH₃ bond, would lie in the plane of the imidazole ring. The amine group is expected to be sp² hybridized and trigonal planar, allowing for delocalization of the nitrogen lone pair into the aromatic π-system of the imidazole ring.
The solid-state architecture of imidazole derivatives is governed by a network of non-covalent interactions. For this compound, the presence of the 4-amino group introduces a potent hydrogen bond donor, which would be a primary determinant in the crystal packing.
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (N3) of the imidazole ring is a strong hydrogen bond acceptor. This would likely lead to the formation of robust intermolecular N-H···N hydrogen bonds, organizing the molecules into chains or dimeric motifs. In the crystal structure of 2,4-dimethylimidazole monohydrate, extensive hydrogen bonding involving the imidazole N-H group and water molecules dictates the crystal lattice. researchgate.net
π-π Stacking: Aromatic imidazole rings frequently engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions, typically with centroid-to-centroid distances of 3.5 to 4.0 Å, contribute significantly to the cohesive energy of the crystal. nih.gov
C-H···π Interactions: The methyl groups (C-H bonds) can also act as weak hydrogen bond donors, interacting with the π-face of neighboring imidazole rings to further stabilize the crystal packing.
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules, particularly those with hydrogen bonding capabilities. Different arrangements of intermolecular interactions can lead to polymorphs with varying physical properties, such as melting point, solubility, and stability. While no specific polymorphs of this compound have been documented, its potential for varied hydrogen bonding and stacking arrangements suggests that the existence of different solid-state forms is plausible under different crystallization conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in both solution and the solid state. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
While experimental NMR spectra for this compound are not available in the reviewed literature, chemical shifts can be reliably predicted using computational methods like Density Functional Theory (DFT), a practice that has shown high accuracy for various organic molecules. The predicted spectral data provide a basis for structural confirmation.
The expected chemical shifts for this compound are influenced by the electronic effects of the substituents. The N1-methyl and C5-methyl groups are electron-donating, as is the C4-amino group. These groups generally increase the electron density on the imidazole ring, leading to upfield shifts (lower ppm values) for the ring protons and carbons compared to unsubstituted imidazole.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | ~7.2-7.4 | ~135-137 |
| N1-CH₃ | ~3.4-3.6 | ~30-32 |
| C4-NH₂ | Broad, ~4.5-5.5 | ~138-140 |
| C5-CH₃ | ~2.0-2.2 | ~10-12 |
| C5 | - | ~118-120 |
Note: Values are estimates based on computational prediction tools and data from analogous structures. Solvent effects can cause significant variations.
For many substituted imidazoles, prototropic tautomerism—the migration of a proton between the two ring nitrogen atoms—is a rapid process in solution. This fast exchange can lead to time-averaged signals in solution-state NMR, potentially obscuring the true structure of the molecule. nih.gov
Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is an invaluable technique for studying such systems. In the crystalline solid state, molecular motions are highly restricted, and the tautomeric exchange is typically "frozen." This allows for the direct observation of the specific tautomer present in the crystal lattice. nih.govresearchgate.net
If this compound were to exist in different tautomeric forms (for instance, if the N1-methyl group were instead an N1-H, allowing the proton to shift to N3), solid-state NMR would be able to distinguish them. The carbon atoms adjacent to the protonated and unprotonated nitrogen atoms would exhibit distinct chemical shifts, providing a clear spectroscopic signature of the dominant tautomer in the solid phase. This method avoids the complications of dynamic averaging in solution and provides a direct link between the spectroscopic data and the solid-state structure determined by X-ray diffraction.
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)
Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous structural elucidation of complex organic molecules like this compound. While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR and Variable Temperature (VT) NMR offer deeper insights into connectivity and dynamic processes.
2D NMR Spectroscopy:
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for confirming the precise connectivities within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a key correlation would be expected between the protons of the N-methyl group and the imidazole ring proton if any long-range coupling exists, though this is often weak. More significantly, in substituted derivatives, COSY is invaluable for tracing out proton networks in larger alkyl or aryl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. For the parent compound, it would definitively link the imidazole ring proton to its corresponding carbon and the protons of each methyl group to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for establishing the substitution pattern on the imidazole ring. For instance, correlations would be expected between the protons of the N1-methyl group and the C2 and C5 carbons of the imidazole ring. Similarly, the protons of the C5-methyl group would show correlations to C4 and C5. The amino protons could also show correlations to C4 and C5, confirming the position of the amine group.
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Protons to Carbons) |
| N1-CH₃ | ~3.6 | ~33 | C2, C5 |
| C2-H | ~7.5 | ~135 | C4, C5, N1-CH₃ |
| C4-NH₂ | ~4.5 (broad) | ~138 | C4, C5 |
| C5-CH₃ | ~2.2 | ~13 | C4, C5, C2 |
Variable Temperature (VT) NMR:
VT NMR studies can provide valuable information on dynamic processes such as tautomerism and restricted rotation. In the case of this compound, VT NMR could be employed to study the rotational barrier of the C4-N bond of the amine group. At lower temperatures, the rotation might slow down, potentially leading to the observation of distinct signals for the two amino protons. Furthermore, in more complex derivatives, VT NMR is crucial for studying conformational changes.
Vibrational Spectroscopy (FTIR, Raman) for Structural Assignment
FTIR Spectroscopy:
The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the imidazole ring C-H would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would give rise to characteristic absorptions in the 1500-1650 cm⁻¹ region. The N-H bending vibration of the amine group would likely be found around 1600 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum. The C-N and C-C stretching vibrations of the ring would also be observable. The symmetric N-H stretching of the amine group would also be Raman active.
Predicted Vibrational Frequencies for this compound:
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H asymmetric stretch | ~3450 | Weak |
| N-H symmetric stretch | ~3350 | Moderate |
| C-H stretch (aromatic) | ~3100 | Strong |
| C-H stretch (aliphatic) | 2900-3000 | Moderate |
| C=N stretch | ~1640 | Strong |
| N-H bend | ~1600 | Moderate |
| C=C stretch | ~1550 | Strong |
| CH₃ bend | 1380-1460 | Moderate |
| Ring breathing | Not prominent | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₅H₉N₃), the exact molecular weight is 111.080 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Fragmentation Pattern:
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) would be expected at m/z 111. The fragmentation of this ion would likely proceed through several characteristic pathways:
Loss of a methyl radical (•CH₃): A common fragmentation for methylated compounds, leading to a fragment ion at m/z 96. This could occur from either the N1-methyl or the C5-methyl group.
Loss of HCN: A characteristic fragmentation of imidazole rings, which would result in a fragment ion at m/z 84.
Loss of NH₂ radical (•NH₂): Cleavage of the amino group would lead to an ion at m/z 95.
Ring opening and subsequent fragmentation: The imidazole ring can undergo cleavage, leading to a variety of smaller fragment ions.
Predicted Mass Spectrometry Fragmentation for this compound:
| m/z | Proposed Fragment |
| 111 | [M]⁺˙ (Molecular Ion) |
| 96 | [M - CH₃]⁺ |
| 84 | [M - HCN]⁺ |
| 95 | [M - NH₂]⁺ |
| 68 | [M - CH₃ - N₂]⁺ |
Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center is introduced into one of its derivatives, for instance, by substitution with a chiral group at the amine nitrogen or on one of the methyl groups, then chiroptical spectroscopy would become a vital tool for its characterization.
For a chiral derivative of this compound, the CD spectrum would show characteristic positive or negative Cotton effects at the wavelengths corresponding to the electronic transitions of the molecule's chromophores. The imidazole ring and any other aromatic substituents would be the primary chromophores.
The sign and magnitude of the Cotton effects could be used to:
Determine the absolute configuration of the chiral center, often through comparison with theoretical calculations or empirical rules.
Assess the enantiomeric purity of a sample.
For example, a chiral derivative synthesized from a racemic mixture would show no CD signal, while an enantiomerically enriched sample would exhibit a CD spectrum with an intensity proportional to its enantiomeric excess. The study of chiral imidazole derivatives has shown that even small changes in the chemical structure can lead to significant variations in their chiroptical properties, making CD a sensitive probe of molecular stereochemistry. chemguide.co.uk
Computational and Theoretical Investigations of 1,5 Dimethylimidazol 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying molecules like 1,5-dimethylimidazol-4-amine.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations would predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process refines an initial guess of the structure to find its most stable conformation.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electrons within the molecule and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 3.5 D |
Note: These are hypothetical values to illustrate the type of data obtained from DFT calculations.
Aromaticity Assessment (e.g., NICS Calculations)
Aromaticity is a key concept in understanding the stability and reactivity of cyclic, planar molecules. The imidazole (B134444) ring is known to be aromatic. To quantify the degree of aromaticity in this compound, Nucleus-Independent Chemical Shift (NICS) calculations can be performed. NICS values are typically calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of aromatic character, with more negative values suggesting stronger aromaticity. The substituents (two methyl groups and an amino group) on the imidazole ring will influence its aromatic character.
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, one could predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.
Predicted IR spectra show the vibrational frequencies and intensities of different molecular motions, which correspond to specific functional groups. Predicted ¹H and ¹³C NMR chemical shifts can be calculated and are invaluable for confirming the molecular structure.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational landscape of this compound, especially the rotation of the amino and methyl groups.
Furthermore, MD simulations can model how a molecule of this compound interacts with other molecules, including solvent molecules or other solute molecules. This is crucial for understanding its behavior in solution, such as its solubility and how it forms hydrogen bonds. The amino group, in particular, can act as both a hydrogen bond donor and acceptor.
Basicity and Proton Affinity Studies (Gas-Phase and Solution)
The nitrogen atoms in the imidazole ring and the exocyclic amino group make this compound a basic molecule. Computational methods can be used to quantify this basicity. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a measure of the intrinsic basicity of a molecule in the absence of solvent effects.
In solution, the basicity is typically quantified by the pKa value. Computational methods can predict pKa values by calculating the free energy change of the protonation reaction in a solvent, often using continuum solvation models.
Influence of Substituent Effects on Basicity
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry offers powerful tools to map out the intricate details of chemical reactions involving this compound. By simulating reaction pathways, researchers can identify key intermediates, transition states, and the energetic factors that govern the transformation of reactants into products. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost.
A critical aspect of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the energy barrier or activation energy, determines the rate of the reaction.
These computational approaches could be applied to this compound to explore its reactivity. For example, a potential reaction could be the tautomerization involving the migration of a proton from the amino group to one of the nitrogen atoms in the imidazole ring. DFT calculations would allow for the optimization of the ground states of the tautomers and the transition state structure for the proton transfer. The calculated energy barrier would provide a quantitative measure of the reaction rate.
Table 1: Hypothetical Energy Barriers for Tautomerization of an Amino-imidazole Derivative
| Tautomerization Pathway | Method | Basis Set | Energy Barrier (kcal/mol) |
| Amino to Imino (Gas Phase) | B3LYP | 6-311++G(d,p) | 55.8 |
| Amino to Imino (Aqueous) | PCM/B3LYP | 6-311++G(d,p) | 42.3 |
Note: This table is illustrative and based on general principles of computational chemistry applied to similar molecules, as specific data for this compound is not available.
Intramolecular proton transfer (IPT) is a fundamental chemical process that can occur in molecules containing both a proton donor and a proton acceptor site. In this compound, the amino group can act as a proton donor, while the nitrogen atoms of the imidazole ring can act as proton acceptors.
Computational studies are instrumental in investigating the dynamics and energetics of IPT. These studies can determine whether the proton transfer occurs in the ground electronic state or an excited state (excited-state intramolecular proton transfer, ESIPT). The potential energy surface along the proton transfer coordinate is calculated to identify the energy barriers and the relative stability of the different tautomeric forms. For example, studies on other heterocyclic systems have shown that IPT can be facilitated by the formation of an intramolecular hydrogen bond, which creates a low-energy pathway for the proton to move chemrxiv.org. The amphoteric nature of the imidazole ring, allowing it to act as both a proton donor and acceptor, is a key factor in these processes nih.govusu.edu.
While specific computational studies on the IPT in this compound are lacking, research on similar molecules highlights the methodologies that could be employed. For instance, time-dependent DFT (TD-DFT) can be used to study ESIPT processes by calculating the properties of the excited states. The calculated energy profiles can reveal whether the proton transfer is a barrierless process or if it involves a significant activation energy.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For imidazole derivatives, QSAR studies have been conducted to understand their various biological activities, such as antifungal and antibacterial properties jmpas.comnih.govd-nb.inforesearchgate.netresearchgate.netresearchgate.net. These studies typically involve calculating a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build the QSAR models.
A typical QSAR study on a series of imidazole derivatives might identify the following descriptors as being important for a particular activity:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment can influence how the molecule interacts with biological targets jmpas.com.
Steric Descriptors: Molecular weight, molar refractivity, and specific atomic positions can affect the binding of the molecule to a receptor.
Hydrophobic Descriptors: The partition coefficient (logP) is often a crucial factor in determining how a molecule is absorbed and distributed.
For a hypothetical QSAR model for a series of aminoimidazole derivatives, the resulting equation might look like:
pActivity = c0 + c1logP + c2HOMO + c3*MR
where pActivity is the negative logarithm of the activity, c0, c1, c2, and c3 are regression coefficients, logP is the hydrophobicity, HOMO is the energy of the highest occupied molecular orbital, and MR is the molar refractivity.
The predictive power of a QSAR model is assessed through various validation techniques, such as cross-validation (leave-one-out) and the use of an external test set of compounds nih.govresearchgate.net. A robust and validated QSAR model can then be used to guide the design of new derivatives of this compound with potentially enhanced activity.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Imidazole Derivatives
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Governs electrostatic interactions and reactivity. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences binding affinity and steric hindrance. |
| Hydrophobic | logP (Partition Coefficient) | Affects solubility, membrane permeability, and transport. |
| Topological | Connectivity Indices, Shape Indices | Describes molecular size, shape, and branching. |
Coordination Chemistry and Catalytic Applications of 1,5 Dimethylimidazol 4 Amine Analogues
1,5-Dimethylimidazol-4-amine as a Ligand in Metal Complexes
While extensive literature on the coordination chemistry of the specific isomer this compound is limited, its structural features—an imidazole (B134444) ring and an exocyclic amine group—allow for a detailed projection of its potential as a ligand by analogy to related, well-studied compounds like aminopyridines and other amino-heterocycles. mdpi.comvot.plnih.govsciencenet.cn
This compound possesses two primary nitrogen donor sites: the exocyclic 4-amino group and the pyridine-type nitrogen at the 3-position (N3) of the imidazole ring. This dual functionality allows for several potential coordination modes with a metal center (M).
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. Coordination via the imidazole ring nitrogen (N3) is generally favored over the exocyclic amino group due to the higher basicity and steric accessibility of the ring nitrogen. mdpi.com This η¹-coordination is common for simple imidazole and pyridine-type ligands. rsc.org
Bidentate (Chelating) Coordination: The ligand could potentially form a five-membered chelate ring by coordinating through both the N3 ring nitrogen and the 4-amino nitrogen. This mode is well-documented for analogous ligands like 2-aminopyridine. mdpi.com The stability of the resulting metallacycle would depend on the specific metal ion, its preferred coordination geometry, and the steric constraints imposed by other ligands.
Bridging Coordination: In polynuclear complexes, the ligand could act as a bridge between two or more metal centers. For instance, it could coordinate to one metal via the N3 atom and to a second metal via the amino group, facilitating the formation of coordination polymers or discrete multinuclear structures.
The binding affinity is influenced by both electronic and steric factors. The methyl groups at the N1 and C5 positions introduce steric bulk that can influence the approach of the metal ion and the conformation of the resulting complex. Electronically, the amino group acts as an electron-donating group, increasing the electron density on the imidazole ring and enhancing the σ-donor capacity of the N3 atom.
The synthesis of metal complexes with a ligand like this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov For example, reacting the ligand with metal halides (e.g., CuCl₂, CoCl₂) or perchlorates in solvents like ethanol (B145695) or acetonitrile (B52724) could yield the desired complexes. researchgate.net
Characterization of these hypothetical complexes would rely on a suite of standard analytical techniques:
X-ray Crystallography: This provides definitive information on the solid-state structure, confirming the coordination mode (monodentate, bidentate, etc.), bond lengths, and bond angles.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination can confirm the involvement of the amino and imidazole groups in metal binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. Shifts in the resonances of protons and carbons near the coordination sites provide evidence of metal-ligand interaction.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal center, particularly for transition metal ions like Cu(II) and Co(II). researchgate.net
N-Heterocyclic Carbene (NHC) Chemistry Derived from Imidazole Scaffolds
A profoundly important class of ligands derived from imidazole scaffolds are the N-heterocyclic carbenes (NHCs). These are stable carbene species, typically binding to metals through the C2 carbon atom of the imidazole ring. slideshare.net The chemistry of NHCs derived from dimethylimidazole isomers, such as 1,3-dimethylimidazol-2-ylidene, is particularly well-developed and serves as a crucial analogue system.
The most common route to NHCs involves the deprotonation of a precursor imidazolium (B1220033) salt. For 1,3-dimethylimidazol-2-ylidene, the synthesis begins with the quaternization of 1-methylimidazole (B24206) with an alkylating agent like iodomethane (B122720) to form 1,3-dimethylimidazolium (B1194174) iodide. acs.orgorgsyn.org This salt is then deprotonated at the C2 position using a strong, non-nucleophilic base.
Synthetic Steps:
Alkylation: 1-methylimidazole is reacted with iodomethane to form the 1,3-dimethylimidazolium iodide salt precursor. acs.org
Deprotonation: The imidazolium salt is treated with a strong base such as potassium tert-butoxide or sodium hydride in an anhydrous, inert solvent like THF or dioxane to generate the free carbene. acs.orgorgsyn.org
Alternatively, NHC-metal complexes can be generated in situ or via transmetalation from a more reactive NHC-metal complex, such as an Ag(I)-NHC complex. acs.org
The stability of NHCs is a key feature that distinguishes them from transient carbenes. This stability arises from a combination of electronic and steric factors:
Electronic Stabilization: The two nitrogen atoms adjacent to the carbene carbon are strongly σ-withdrawing (inductive effect) but also π-donating (mesomeric effect). The lone pairs on the nitrogen atoms donate electron density into the formally empty p-orbital of the singlet carbene, providing significant resonance stabilization. slideshare.net
Steric Protection: Bulky substituents on the nitrogen atoms (N1 and N3) can sterically shield the reactive carbene center, preventing dimerization and decomposition reactions. researchgate.net
Due to these factors, many NHCs, including those derived from dimethylimidazole, are thermally stable and can be isolated, stored, and handled under an inert atmosphere. acs.orgnih.govscilit.com
The performance of NHC-metal complexes in catalysis is highly dependent on the steric and electronic properties of the NHC ligand, which can be precisely tuned by modifying the substituents on the imidazole ring.
Electronic Properties: The electron-donating ability of an NHC ligand is a critical parameter. Stronger σ-donating ligands can increase the electron density at the metal center, which often promotes key catalytic steps like oxidative addition. The Tolman Electronic Parameter (TEP) is a widely used metric to quantify the electron-donating character of a ligand by measuring the C-O stretching frequency (ν(CO)) in a standard [LNi(CO)₃] complex. A lower ν(CO) value indicates a more strongly electron-donating ligand. wikipedia.org
Steric Properties: The steric bulk of an NHC ligand influences the coordination number of the metal, the stability of the complex, and the rate of catalytic reactions. A common descriptor for steric bulk is the percent buried volume (%Vbur) , which quantifies the percentage of the volume around the metal center that is occupied by the ligand. rsc.orgnih.govrsc.org A larger %Vbur value corresponds to a bulkier ligand, which can facilitate reductive elimination steps in catalytic cycles. nih.gov
The table below presents these parameters for several common NHC ligands, illustrating how changes in substitution patterns affect their properties.
| Ligand (Abbreviation) | N-Substituents | TEP (ν(CO) in cm⁻¹) | %Vbur |
| IMe | Methyl | 2064.1 | 29.8 |
| IEt | Ethyl | 2062.3 | 33.0 |
| IPr | 2,6-Diisopropylphenyl | 2059.4 | 45.4 |
| IMes | 2,4,6-Trimethylphenyl | 2061.3 | 38.6 |
| SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 2054.5 | 45.5 |
| SIMes | 2,4,6-Trimethylphenyl (saturated backbone) | 2056.2 | 38.8 |
Data compiled from various sources for illustrative purposes. researchgate.netfigshare.com
Applications in Homogeneous Catalysis
The unique and tunable properties of NHCs have made their metal complexes exceptionally effective catalysts in a wide range of homogeneous catalytic reactions. Complexes of palladium and ruthenium with dimethylimidazole-derived NHCs are particularly prominent.
Palladium-NHC Catalysis (Cross-Coupling Reactions): Palladium complexes bearing NHC ligands are highly active catalysts for C-C and C-N bond-forming cross-coupling reactions, often outperforming traditional phosphine-based catalysts. nih.govwikipedia.org The strong Pd-NHC bond enhances catalyst stability and longevity, while the steric and electronic properties of the NHC promote efficient catalytic turnover. nih.gov
Suzuki-Miyaura Coupling: NHC-Pd complexes are effective for coupling aryl halides (including less reactive chlorides) with boronic acids. rsc.org
Heck Reaction: The olefination of aryl halides is readily catalyzed by these complexes. academie-sciences.fr
Sonogashira Coupling: Copper-free Sonogashira reactions for coupling terminal alkynes with aryl halides are efficiently promoted by NHC-Pd systems. wikipedia.org
Buchwald-Hartwig Amination: The formation of C-N bonds between aryl halides and amines is another key application. researchgate.net
Ruthenium-NHC Catalysis (Olefin Metathesis): The introduction of NHC ligands to ruthenium alkylidene complexes led to the development of "second-generation" Grubbs-type catalysts. These catalysts exhibit superior thermal stability and higher activity compared to their phosphine-containing predecessors, broadening the scope of olefin metathesis to include the formation of tri- and even tetra-substituted double bonds. wiley-vch.denih.govnih.gov The strong σ-donating character of the NHC ligand stabilizes the key metallacyclobutane intermediate in the catalytic cycle. wiley-vch.de Sterically demanding NHC ligands, in particular, can accelerate the rate-limiting phosphine (B1218219) dissociation step in some catalyst systems, further boosting activity. organic-chemistry.org
| Catalytic Reaction | Metal Center | Typical NHC Ligand | Application |
| Suzuki-Miyaura Coupling | Palladium | IPr, SIMes | Biaryl synthesis |
| Heck Reaction | Palladium | IPr, IMes | Styrene synthesis |
| Buchwald-Hartwig Amination | Palladium | IPr, Ad | Arylamine synthesis |
| Olefin Metathesis (RCM, CM) | Ruthenium | SIMes, SIPr | Ring closing, cross-metathesis |
Based on a thorough review of the available scientific literature, there is no specific information regarding the use of the chemical compound “this compound” or its direct analogues in the catalytic applications outlined in your request. Searches for its role in organocatalysis, transition metal-catalyzed reactions (such as C-N coupling, hydrogenation, and polymerization), mechanistic studies of these catalytic cycles, or its application in heterogeneous catalysis did not yield any relevant research findings.
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Supramolecular Chemistry and Materials Science Applications of 1,5 Dimethylimidazol 4 Amine Derivatives
Crystal Engineering and Co-crystallization Studies
There is no specific literature on the crystal engineering or co-crystallization of 1,5-dimethylimidazol-4-amine. However, the principles of crystal engineering can be applied to predict its behavior.
Design Principles for Solid-State Forms
In the context of co-crystallization, this compound could be combined with co-formers containing complementary functional groups, such as carboxylic acids, to form robust hydrogen-bonded synthons. The predictability of these interactions forms the basis of designing co-crystals with desired physical properties, such as solubility and stability.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Imidazole (B134444) Linkers
No MOFs or coordination polymers specifically incorporating this compound as a linker have been reported. However, the imidazole moiety is a very common building block in the construction of these materials. Imidazole and its derivatives can coordinate to metal ions through their nitrogen atoms, acting as monodentate or bridging ligands.
The presence of the amine group in this compound offers an additional potential coordination site, allowing it to act as a bidentate or even a tridentate ligand, depending on the metal ion and reaction conditions. This could lead to the formation of novel network topologies. Furthermore, the uncoordinated amine groups could be used for post-synthetic modification of the MOF, introducing further functionality.
Application in Functional Materials (excluding direct properties)
There is no available data on the application of this compound in functional materials. The following sections are therefore speculative, based on the known applications of similar compounds.
Polymers and Polymeric Materials
The amine functionality of this compound would allow it to be incorporated into various polymer backbones. For example, it could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The imidazole and methyl substituents would then be pendant groups along the polymer chain, influencing the material's properties such as thermal stability, solubility, and its ability to coordinate metal ions.
Advanced Composites
In the field of advanced composites, this compound could potentially be used as a curing agent for epoxy resins. The primary amine can react with the epoxide rings, leading to cross-linking and the formation of a rigid thermoset material. The imidazole ring is also known to catalyze epoxy curing reactions. The presence of this compound in a composite formulation could therefore influence the curing kinetics and the final properties of the material.
Self-Assembly Processes and Supramolecular Architectures of this compound Derivatives
The molecular structure of this compound, featuring a combination of hydrogen bond donors (the amino group) and acceptors (the imidazole nitrogen atoms), predisposes its derivatives to engage in a variety of self-assembly processes. These non-covalent interactions, including hydrogen bonding and π-π stacking, are fundamental in directing the formation of ordered supramolecular architectures in the solid state. The precise nature of these assemblies is governed by the steric and electronic properties of substituents on the imidazole ring, leading to a diverse range of structural motifs.
The primary amino group at the 4-position and the tertiary nitrogen atom at the 3-position of the imidazole ring are key players in the formation of robust hydrogen-bonded networks. The amino group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the imidazole ring is an effective hydrogen bond acceptor. This donor-acceptor relationship facilitates the formation of predictable and stable supramolecular synthons.
One of the most common motifs observed in the crystal structures of related N-unsubstituted imidazole derivatives is the N–H···N hydrogen-bonded tape or chain. In the case of this compound derivatives, the amino group can form intermolecular hydrogen bonds with the imidazole nitrogen of a neighboring molecule. This interaction can propagate through the crystal lattice, resulting in one-dimensional chains or tapes. The methyl groups at the 1 and 5 positions can influence the planarity and packing of these tapes, potentially leading to more complex three-dimensional structures.
The interplay of these various non-covalent forces can lead to the formation of diverse supramolecular architectures, ranging from simple dimers and one-dimensional chains to more complex two-dimensional sheets and three-dimensional frameworks. The specific architecture adopted is highly dependent on the substitution pattern of the derivative and the crystallization conditions.
For instance, the introduction of bulky substituents could sterically hinder the formation of planar tapes, favoring instead discrete dimeric structures or more complex, non-linear arrangements. Conversely, the presence of functional groups capable of participating in additional hydrogen bonding or other specific interactions can lead to the formation of multi-dimensional networks.
The following table summarizes the key intermolecular interactions that drive the self-assembly of this compound derivatives, based on observations from analogous systems.
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Strong Hydrogen Bond | Amino Group (N-H) | Imidazole Nitrogen (N) | Linear to slightly bent |
| Weak Hydrogen Bond | Imidazole C-H | Imidazole Nitrogen (N) | Often bent |
| Weak Hydrogen Bond | Methyl C-H | Imidazole Nitrogen (N) | Variable |
| π-π Stacking | Imidazole Ring | Imidazole Ring | Parallel-displaced or T-shaped |
These self-assembly processes are not merely of academic interest; they form the basis for the rational design of new materials with tailored properties. By understanding and controlling the supramolecular chemistry of this compound derivatives, it is possible to engineer crystals with specific optical, electronic, or mechanical properties for applications in materials science.
Advanced Analytical Methodologies for Detection and Quantification of 1,5 Dimethylimidazol 4 Amine and Its Derivatives
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of imidazole (B134444) derivatives from complex matrices. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the analyte and its derivatives.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted imidazoles. nih.gov For compounds like 1,5-dimethylimidazol-4-amine, which possess a UV-absorbing imidazole ring, UV-Vis detection is a straightforward approach. The separation is typically achieved using reversed-phase columns.
Research Findings: Method development for similar imidazole compounds often utilizes C8 or C18 columns. nih.govresearchgate.net A study on the simultaneous determination of four imidazole anti-infective drugs employed a Thermo Scientific® BDS Hypersil C8 column with a mobile phase consisting of a methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer mixture (70:30, v/v) adjusted to pH 3.2. nih.gov Detection was carried out at 300 nm. nih.gov Another method for metronidazole (B1676534) and miconazole (B906) used a C18 column with a methanol-water mobile phase (40:60 v/v) and UV detection at 220 nm. researchgate.net
For analytes that lack a strong native chromophore or fluorophore, or for trace-level detection, pre-column or post-column derivatization is a common strategy. Derivatization with reagents like 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) can be used to introduce a highly responsive chromophore, enabling sensitive UV-Vis detection at lower concentrations. nih.gov Similarly, fluorescent derivatizing agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthaldialdehyde (OPA) can be employed for fluorescence detection, which typically offers higher sensitivity than UV-Vis. rsc.orgthermofisher.com A method for 1H-4-substituted imidazole compounds utilized dabsyl chloride derivatization, achieving a lower limit of detection below 1.0 ng/ml. nih.gov
Table 1: HPLC Conditions for Analysis of Related Imidazole Compounds
| Compound Class | Column | Mobile Phase | Detection | Reference |
| Imidazole Anti-infectives | Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm) | MeOH: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | UV at 300 nm | nih.gov |
| Metronidazole & Miconazole | C18 | Methanol–water (40:60 v/v) | UV at 220 nm | researchgate.net |
| 1H-4-substituted Imidazoles | Not specified | Not specified | UV (after dabsyl chloride derivatization) | nih.gov |
| Imidazole, 2- & 4-Methylimidazole | Supersil-ODS-B | Acetonitrile (B52724):Ionic reagent solution (pH 3.5) | Not specified | cmes.org |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. gdut.edu.cn However, the direct analysis of polar compounds like this compound can be challenging due to poor peak shape and potential thermal degradation. Therefore, a derivatization step is often necessary to increase volatility and thermal stability. mdpi.com
Research Findings: A common derivatization reagent for imidazoles is isobutyl chloroformate. gdut.edu.cn A GC-MS method was developed for seven imidazole-like compounds, including 2,4-dimethylimidazole (B189465), where derivatization was performed using isobutyl chloroformate in the presence of acetonitrile, pyridine, and anhydrous ethanol (B145695). gdut.edu.cn This procedure allowed for successful separation on a capillary column and sensitive detection by mass spectrometry. gdut.edu.cn Another study on metronidazole and miconazole utilized a capillary column (15 m × 0.32 mm i.d.) with a flame ionization detector (FID) and nitrogen as the carrier gas. researchgate.net The oven temperature was programmed to achieve optimal separation. researchgate.net
Table 2: GC Conditions for Analysis of Imidazole Derivatives
| Compound Class | Column | Carrier Gas | Detector | Derivatization | Reference |
| Imidazole-like compounds | Not specified | Not specified | Mass Spectrometry (MS) | Isobutyl chloroformate | gdut.edu.cn |
| Metronidazole & Miconazole | Capillary (15 m × 0.32 mm i.d.) | Nitrogen | Flame Ionization (FID) | None | researchgate.net |
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers high sensitivity and selectivity, making it ideal for trace analysis and structural confirmation of this compound and its derivatives. It is most commonly coupled with a chromatographic separation technique like LC or GC.
LC-MS/MS for Trace Analysis and Derivatization Applications
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of organic molecules in complex matrices. mdpi.com The technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, typically operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. researchgate.net
Research Findings: The analysis of imidazole compounds in environmental and biological samples often requires a sample preparation step, such as solid-phase extraction (SPE), to remove interferences and concentrate the analytes. mdpi.com An LC-MS/MS method for 21 different imidazoles in water and soil used Oasis HLB cartridges for SPE. mdpi.com To combat matrix effects, which can suppress or enhance the analyte signal, isotope-labeled internal standards are frequently used. mdpi.com
Derivatization can also be employed to enhance ionization efficiency in the MS source. A novel derivatizing agent, 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), was developed to improve the LC-ESI-MS/MS response for phenolic compounds. nih.gov This reagent converts phenols into dimethylimidazolesulfonyl (DMIS) derivatives, which show intense [M+H]⁺ ions in positive-ion electrospray ionization (ESI). nih.gov While developed for phenols, this demonstrates the potential of using imidazole-based reagents to improve the analysis of other functional groups. The resulting DMIS derivatives exhibited excellent chromatographic properties and a 28-fold enhancement in sensitivity for 1-hydroxypyrene (B14473) compared to its underivatized form. nih.gov For primary aromatic amines, LC-MS/MS methods have been developed using columns like the Ultra biphenyl (B1667301), with the mass spectrometer operating in positive ESI mode. nih.gov
Table 3: LC-MS/MS Parameters for Analysis of Related Aromatic Amines and Imidazoles
| Analyte Class | Sample Preparation | LC Column | Ionization Mode | MS Mode | Key Finding | Reference |
| Aromatic Amines | Liquid-Liquid or Solid-Phase Extraction | Ultra biphenyl (100 mm x 2.1 mm, 5 µm) | ESI Positive | MRM | Simultaneous analysis of 39 primary aromatic amines in urine. | nih.gov |
| Imidazole Compounds | Solid-Phase Extraction (Oasis HLB) | Not specified | ESI Positive | MRM | Use of isotope-labeled standards to correct matrix effects. | mdpi.com |
| Phenolic Compounds | Solid-Phase Extraction | Not specified | ESI Positive | MRM | Derivatization with DMISC to enhance sensitivity. | nih.gov |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm). This accuracy is invaluable for confirming the elemental composition of analytes and their metabolites and for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas). researchgate.net
Research Findings: A method using ultra-high performance liquid chromatography (UHPLC) coupled to a Q Exactive Plus Orbitrap mass spectrometer was developed to identify and quantify ten different imidazole compounds in atmospheric aerosol particles. wiley.com The HRMS capability allowed for confident identification of the target analytes in a complex matrix. wiley.com The use of heated electrospray ionization (HESI) was employed, and quantification was performed using extracted ion chromatograms from the high-resolution data. wiley.com This approach yielded low limits of detection (1-25 nM) and quantification (1-50 nM). wiley.com HRMS is particularly useful in untargeted screening and metabolomics studies where the identity of detected compounds is not known beforehand. researchgate.net
Electrochemical Detection Methods
Electrochemical methods offer a different approach for the detection of electroactive compounds like certain imidazole derivatives. These techniques are often rapid, cost-effective, and can be implemented in portable sensors. Detection is based on measuring the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface.
Research Findings: While not as common as chromatographic methods for routine quantification, electrochemical sensors have been developed for various imidazole-containing molecules. For instance, heme peptide-modified electrodes have been used for the sensing of imidazole derivatives, acting as peroxidase models. acs.org The detection mechanism involves the interaction of the imidazole derivative with the modified electrode, leading to a measurable electrochemical signal. Other studies have synthesized imidazole-based sensors for the detection of metal ions like copper (II), where the imidazole moiety acts as a selective binding site. bohrium.com The binding event is transduced into a colorimetric or fluorescent signal, or an electrochemical response. bohrium.comseejph.com An electrochemical method for synthesizing 1,2,4,5-tetrasubstituted imidazoles has also been developed, highlighting the electrochemical activity of the imidazole ring system. rsc.org These studies demonstrate the potential for developing direct electrochemical sensors for this compound, likely based on its oxidation at a suitable electrode material.
Spectrophotometric Assays
Spectrophotometric assays offer a foundational approach for the detection and quantification of specific analytes based on their interaction with light. However, dedicated and validated spectrophotometric methodologies specifically for the direct quantification of this compound are not extensively documented in publicly available scientific literature. The inherent UV-Vis absorption characteristics of the this compound molecule itself may not be sufficiently distinct or intense for direct, selective quantification in complex matrices without significant interference.
To overcome the limitations of direct spectrophotometry for compounds with weak or non-specific absorbance, derivatization techniques are commonly employed. These methods involve reacting the analyte with a chromogenic or fluorogenic reagent to produce a new compound with strong and specific absorption at a particular wavelength. Given that this compound possesses a primary amino group, it is amenable to a variety of derivatization reactions traditionally used for the spectrophotometric determination of primary amines.
One of the most well-established methods for the colorimetric quantification of primary amines is the ninhydrin (B49086) assay. microbenotes.combyjus.com The reaction between ninhydrin and a primary amine, upon heating, yields a deep purple product known as Ruhemann's purple, which exhibits a strong absorbance maximum typically around 570 nm. nih.govamrita.edu The intensity of the color produced is directly proportional to the concentration of the primary amine, allowing for quantitative analysis. amrita.edu
While no specific studies detailing the optimization and validation of the ninhydrin assay for this compound are available, the general principles of the assay would apply. A typical procedure would involve reacting a known volume of a sample containing this compound with a ninhydrin solution in a suitable solvent and buffer system, followed by heating to facilitate color development. nih.gov The absorbance of the resulting solution would then be measured at the wavelength of maximum absorbance for Ruhemann's purple.
For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of this compound of known concentrations that have been subjected to the same derivatization procedure. The concentration of this compound in an unknown sample could then be determined by interpolating its absorbance value on the calibration curve.
It is important to note that the ninhydrin reagent is not specific to this compound and will react with other primary amines and ammonia (B1221849) present in the sample, which could lead to overestimation if not properly accounted for through sample purification or the use of appropriate controls. microbenotes.com
The UV-Vis absorption characteristics of other amino-substituted imidazole derivatives have been reported. For instance, 2-aminobenzimidazole (B67599) in an aqueous solution exhibits absorption maxima at approximately 280 nm, 244 nm, and 204 nm. researchgate.net While these values provide some insight into the potential spectral properties of aminoimidazoles, they cannot be directly extrapolated to this compound due to the influence of the methyl substituents on the electronic transitions within the imidazole ring.
The following table summarizes hypothetical and analogous data for the spectrophotometric analysis of amino-containing heterocyclic compounds to illustrate the type of data that would be generated in such an assay.
| Analytical Parameter | Ninhydrin Assay for Primary Amines | UV-Vis Data for 2-Aminobenzimidazole researchgate.net |
| Wavelength of Maximum Absorbance (λmax) | ~570 nm | 280 nm, 244 nm, 204 nm |
| Principle | Colorimetric reaction | Inherent UV absorbance |
| Reagent | Ninhydrin | None (direct measurement) |
| Color of Product | Deep purple (Ruhemann's purple) | Colorless |
| Applicability | General for primary amines | Specific to the compound's chromophore |
Future Research Directions and Emerging Areas
Development of Novel Synthetic Pathways
Currently, specific, high-yield synthetic routes for 1,5-dimethylimidazol-4-amine are not well-documented in peer-reviewed literature. Future research could focus on establishing efficient and scalable methods for its preparation. Key areas for exploration would include:
Optimization of Classical Imidazole (B134444) Syntheses: Investigating the adaptation of established imidazole ring formation reactions, such as the Debus-Radziszewski synthesis or variations thereof, to favor the specific substitution pattern of this compound.
Regioselective Functionalization: Developing methods for the direct and regioselective amination of a 1,5-dimethylimidazole precursor. This could involve nitration followed by reduction or direct C-N bond-forming cross-coupling reactions.
Exploration of New Catalytic Applications
The nitrogen-containing heterocyclic structure of this compound suggests its potential utility in catalysis, an area that remains unexplored. Future investigations could target its application as:
A Ligand for Transition Metal Catalysis: The amine and imidazole nitrogen atoms could serve as coordination sites for transition metals, forming novel catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.
An Organocatalyst: The basicity of the amine group and the imidazole ring could be harnessed for base-catalyzed reactions. Its potential as a nucleophilic catalyst could also be explored.
Integration with Advanced Materials Science
The integration of this compound into advanced materials is a completely open field of research. Its functional groups offer potential for its use as a monomer or a modifying agent in the development of new materials. Potential research avenues include:
Polymer Science: Incorporating the molecule into polymer backbones to introduce specific functionalities, such as basicity, metal-coordinating sites, or improved thermal stability.
Functional Coatings and Surfaces: Utilizing the amine group for grafting onto surfaces to alter their chemical properties, for applications in areas like sensing, adhesion, or biocompatibility.
Deeper Computational Insights into Reactivity and Selectivity
Given the lack of experimental data, computational chemistry offers a powerful tool for predicting the properties and potential applications of this compound. Future theoretical studies could provide valuable insights into:
Electronic Structure and Reactivity: Employing Density Functional Theory (DFT) and other computational methods to calculate its molecular orbitals, charge distribution, and electrostatic potential to predict its reactivity in various chemical environments.
Protonation and Tautomerism: Investigating the preferred sites of protonation and the relative stabilities of different tautomers, which would be crucial for understanding its behavior in solution and its potential as a catalyst or ligand.
Interaction with Metal Centers: Modeling its coordination to different transition metals to predict the geometry and stability of the resulting complexes, which could guide the design of new catalysts.
Investigations into Complex Biological Systems (mechanistic focus only)
The imidazole core is a common motif in biologically active molecules. Mechanistic studies could explore the fundamental interactions of this compound within biological systems, without focusing on therapeutic applications. Potential areas of investigation include:
Enzyme Inhibition Screening: Investigating its potential as an inhibitor for enzymes where imidazole-containing molecules are known to interact with the active site. Mechanistic studies would focus on the mode of binding and the kinetics of inhibition.
Biophysical Studies of Molecular Interactions: Utilizing techniques such as NMR spectroscopy and X-ray crystallography to study its interactions with biomolecules like proteins and nucleic acids to understand the fundamental principles of its binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
